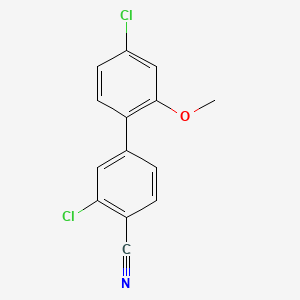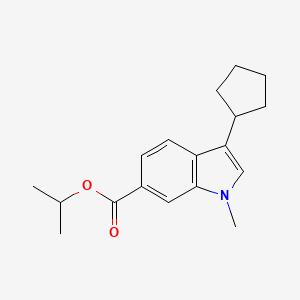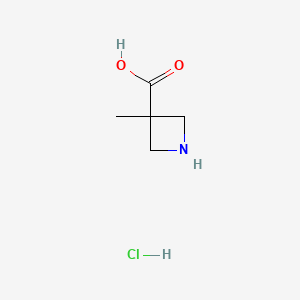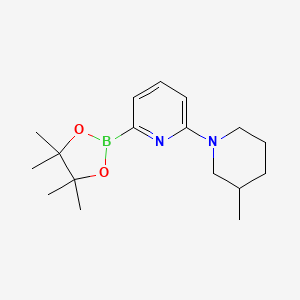
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective ligand for the translocator protein (TSPO) and has been shown to have anti-inflammatory and neuroprotective effects.
Mechanism of Action
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole binds selectively to the TSPO, a protein that is found in high concentrations in the mitochondria of immune cells and glial cells. TSPO is involved in the regulation of mitochondrial function, steroid hormone synthesis, and apoptosis. By binding to TSPO, this compound can modulate these processes and exert its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, this compound can protect neurons from oxidative stress and apoptosis, and promote the repair of damaged neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole in lab experiments is its high selectivity for TSPO. This allows researchers to study the specific effects of TSPO modulation without interfering with other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other TSPO ligands. This can make it difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for research on 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole. One area of interest is the development of more potent TSPO ligands that can achieve the desired effects at lower concentrations. Additionally, there is ongoing research on the use of this compound in the diagnosis and treatment of cancer. Finally, there is a need for further studies to elucidate the precise mechanisms of action of this compound and to explore its potential applications in other disease states.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its selectivity for TSPO and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases and cancer. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and diagnostic tools.
Synthesis Methods
The synthesis of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole involves the reaction of 5,7-dichloro-2-methyl-1H-indole-3-carbaldehyde with phenylsulfonyl chloride in the presence of a base. The resulting compound is then treated with ammonia to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential applications in the diagnosis and treatment of cancer.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-methylpyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-7-10-8-12(15)17-14(16)13(10)18(9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVPQXKUATMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)
![N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide](/img/structure/B571814.png)



![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)



![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

